Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate
Overview
Description
Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate is a biochemical compound with the molecular formula C15H14Br2ClNO2 and a molecular weight of 435.54 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H14Br2ClNO2 . The compound contains carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 435.54 . The compound’s molecular formula is C15H14Br2ClNO2 .Scientific Research Applications
Metal-Free Synthesis Methods
Research demonstrates the utility of tert-butyl derivatives in metal-free synthesis methods. For example, a study by Xie et al. (2019) detailed a metal-free C3-alkoxycarbonylation protocol for the preparation of quinoxaline-3-carbonyl compounds, highlighting the efficiency and eco-friendliness of such approaches in synthesizing bioactive motifs common in natural products and drugs (Xie et al., 2019).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. Jaso et al. (2005) synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating their in vitro activity against Mycobacterium tuberculosis. The study revealed that certain substituents on the quinoxaline nucleus significantly affect antimicrobial efficacy, providing insights into the structural requirements for potent antituberculosis agents (Jaso et al., 2005).
Novel Synthetic Routes
Hao et al. (2000) explored novel synthetic routes for the preparation of difluoromethylated quinazolic acid derivatives, demonstrating the versatility of tert-butyl derivatives in facilitating intramolecular cyclization reactions. This study provides a foundation for the synthesis of cyclic amino acids and their precursors, expanding the toolbox for organic and medicinal chemistry research (Hao et al., 2000).
Heterogeneous Synthesis Conditions
Gabrielli et al. (2016) presented a one-pot protocol for synthesizing quinoline-2-carboxylates under heterogeneous conditions, showcasing the role of tert-butyl derivatives in facilitating efficient and versatile synthesis of biologically active molecules. This approach underscores the importance of such derivatives in optimizing reaction conditions for better yield and selectivity (Gabrielli et al., 2016).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2ClNO2/c1-15(2,3)21-14(20)10-7-12(13(16)17)19-11-5-4-8(18)6-9(10)11/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQDSGDBXDSPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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